- Synthesis of organosulfur compounds via silicon-containing reagents, Zhurnal Obshchei Khimii, 1986, 56(7), 1547-58
Cas no 16029-98-4 (Iodotrimethylsilane)
Iodotrimethylsilane Chemical and Physical Properties
Names and Identifiers
-
- Iodotrimethylsilane
- Trimethylsilyl iodide
- Iodotrmethylsilane
- Trimethyliodosilanestabilizedwithcoppergranules
- TMS iodide
- Trimethyliodosilane
- Trimethylsilyl Iodide (stabilized with Aluminum)
- iodo(trimethyl)silane
- TMIS
- Iodotrimethylsilane (stabilized with Aluminum)
- Trimethyliodosilane (stabilized with Aluminum)
- Silane, iodotrimethyl-
- trimethylsilyliodide
- CSRZQMIRAZTJOY-UHFFFAOYSA-N
- tms-iodide
- iodotrimethysilane
- Iodotrimetylsilane
- iodotrimethyl-silane
- iodo-trimethylsilane
- iodo trimethylsilane
- Iodotrimethyl silane
- trimethylsilyl-iodide
- trimethylsilyl iodine
- Me3SiI
- ISiMe3
- 1-iodotrimethylsilane
- Iodo-trimethyl-silane
- trimethyl si
- FT-0656496
- Q1191741
- MFCD00001028
- AMY39353
- TMS-I
- Q-201244
- BCP18898
- UNII-7A65KRZ6NV
- Iodotrimethylsilane, 97%
- Iodotrimethylsilane (>90%)
- I0308
- A810132
- EINECS 240-171-0
- iodanyl(trimethyl)silane
- AKOS008901377
- Iodotrimethylsilane, purum, >=98.0% (AT)
- EC 240-171-0
- DTXSID4065997
- iodo(trimethyl) silane
- NS00054287
- IODOTRIMETHYLSILANE (STABILIZED WITH COPPER)
- trimethyl silyl iodide
- Iodotrimethylsilane; TMSI;Trimethylsilicon iodide; Trimethylsilyl iodide
- Iodotrimethylsilane (>90per cent)
- SCHEMBL216
- 16029-98-4
- Trimethylsilyl iodide stabilized over Cu
- CT3610
- 7A65KRZ6NV
- MS-20670
- F15417
- Iodotrimethylsilane,97%
- Iodotrimethyl-silane; TMSI; Trimethyliodosilane; Trimethylsilicon Iodide; Trimethylsilyl Iodide
- Silane, iodotrimethyl
- DB-002755
- DTXCID5035161
- TMSI cpd
-
- MDL: MFCD00001028
- Inchi: 1S/C3H9ISi/c1-5(2,3)4/h1-3H3
- InChI Key: CSRZQMIRAZTJOY-UHFFFAOYSA-N
- SMILES: I[Si](C)(C)C
- BRN: 1731136
Computed Properties
- Exact Mass: 199.95200
- Monoisotopic Mass: 199.952
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 28.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Flammable liquid
- Density: 1.406 g/mL at 25 °C(lit.)
- Melting Point: <0°C
- Boiling Point: 106 °C(lit.)
- Flash Point: Fahrenheit: -23.8 ° f
Celsius: -31 ° c - Refractive Index: n20/D 1.471(lit.)
- Solubility: reacts
- Water Partition Coefficient: React
- PSA: 0.00000
- LogP: 2.25630
- Sensitiveness: Moisture & Light Sensitive
- Solubility: Soluble in most organic solvents, it is usually used in CH2Cl2, CHCl3, CCl4, clch2ch2cl and MeCN.
Iodotrimethylsilane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H314
- Warning Statement: P210,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2924 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-14-34
- Safety Instruction: S16-S26-S36/37/39-S43-S45-S25
- FLUKA BRAND F CODES:8-21
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:3
- Risk Phrases:R11; R34
- Packing Group:II
- Safety Term:3
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
- Storage Condition:−20°C
Iodotrimethylsilane Customs Data
- HS CODE:29310095
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Iodotrimethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T009R-25g |
Iodotrimethylsilane |
16029-98-4 | 95%,stabilized with Aluminum | 25g |
¥112.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T009R-100g |
Iodotrimethylsilane |
16029-98-4 | 95%,stabilized with Aluminum | 100g |
¥385.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T009R-500g |
Iodotrimethylsilane |
16029-98-4 | 95%,stabilized with Aluminum | 500g |
¥920.0 | 2022-09-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I100104-100g |
Iodotrimethylsilane |
16029-98-4 | 97%, | 100g |
¥263.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I100104-5g |
Iodotrimethylsilane |
16029-98-4 | 97%, | 5g |
¥31.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I100104-1kg |
Iodotrimethylsilane |
16029-98-4 | 97%, | 1kg |
¥1644.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I100104-250g |
Iodotrimethylsilane |
16029-98-4 | 97%, | 250g |
¥514.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I100104-25g |
Iodotrimethylsilane |
16029-98-4 | 97%, | 25g |
¥88.90 | 2023-09-02 | |
| Fluorochem | S19550-25g |
Trimethylsilyl iodide (stabilised with 0.1% Copper) |
16029-98-4 | 98% | 25g |
£22.00 | 2022-02-28 | |
| Fluorochem | S19550-100g |
Trimethylsilyl iodide (stabilised with 0.1% Copper) |
16029-98-4 | 98% | 100g |
£55.00 | 2022-02-28 |
Iodotrimethylsilane Production Method
Production Method 1
Iodotrimethylsilane Raw materials
Iodotrimethylsilane Preparation Products
Iodotrimethylsilane Suppliers
Iodotrimethylsilane Related Literature
-
1. Reactions of trimethylsilyl-derived iodohydrins with electron-rich π-systemsEti Ishai,Sarit Shamai,Ben-Ami Feit J. Chem. Soc. Perkin Trans. 1 2002 434
-
Xiaohui Zhao,Zhuang Sun,Zhenguo Yao,Zhonghui Cui,Jiacheng Wang,Tao Zhang J. Mater. Chem. A 2019 7 18237
-
Mingzhong Wang,Xiangyang Feng,Liangzhen Cai,Zhengshuang Xu,Tao Ye Chem. Commun. 2012 48 4344
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B. Huang,W. W. Sun,X. M. Li,X. X. Yang,D. Ren,Y. Wang,X. J. Pan Anal. Methods 2015 7 6139
-
B. Huang,W. W. Sun,X. M. Li,X. X. Yang,D. Ren,Y. Wang,X. J. Pan Anal. Methods 2015 7 6139
Additional information on Iodotrimethylsilane
Introduction to Iodotrimethylsilane (CAS No. 16029-98-4)
Iodotrimethylsilane, with the chemical formula C₃H₉SiI, is a significant compound in the field of organosilicon chemistry. Its CAS number, 16029-98-4, uniquely identifies it in scientific literature and industrial applications. This compound is widely recognized for its role as an intermediate in organic synthesis, particularly in the preparation of complex molecules and the development of novel pharmaceuticals.
The< strong>Iodotrimethylsilane molecule consists of a central silicon atom bonded to three methyl groups and one iodine atom. This structure imparts unique reactivity, making it a valuable tool in synthetic chemistry. The silicon-Iodine bond is particularly noteworthy, as it is susceptible to nucleophilic substitution reactions, which are fundamental in the construction of more intricate molecular frameworks.
In recent years, the applications of Iodotrimethylsilane have expanded significantly, especially in the realm of drug discovery and development. Its ability to facilitate cross-coupling reactions has made it indispensable in the synthesis of biologically active compounds. For instance, it has been employed in the preparation of heterocyclic compounds, which are prevalent in many modern medications.
One of the most compelling aspects of Iodotrimethylsilane is its versatility in synthetic protocols. It serves as a precursor in the formation of various silicon-containing derivatives, which exhibit diverse chemical properties. These derivatives are not only useful in academic research but also hold promise for industrial applications, particularly in materials science and polymer chemistry.
The reactivity of Iodotrimethylsilane is further enhanced when used in conjunction with transition metal catalysts. Such catalytic systems have revolutionized organic synthesis by enabling more efficient and selective transformations. For example, palladium-catalyzed cross-coupling reactions involving Iodotrimethylsilane have been extensively studied for their ability to construct carbon-carbon bonds under mild conditions.
Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic methodologies. Iodotrimethylsilane, with its well-documented reactivity patterns, has been incorporated into several eco-friendly synthetic routes. These methods aim to minimize waste and reduce energy consumption, aligning with global efforts to promote environmental responsibility.
The pharmaceutical industry has particularly benefited from the use of Iodotrimethylsilane. Its role in constructing complex drug molecules has led to the development of novel therapeutic agents with improved efficacy and reduced side effects. Researchers are continuously exploring new ways to leverage its properties for next-generation pharmaceuticals.
In conclusion, Iodotrimethylsilane (CAS No. 16029-98-4) is a multifaceted compound with broad applications across various scientific disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, drug development, and materials science. As research progresses, it is expected that even more innovative uses for this compound will emerge, further solidifying its importance in modern chemistry.
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